3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]propanoic acid
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Overview
Description
3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]propanoic acid is a compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its ability to incorporate rigidity into the linker region of bifunctional protein degraders, which can impact the 3D orientation of the degrader and optimize drug-like properties .
Preparation Methods
The synthesis of 3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]propanoic acid involves several steps. . The final step involves the addition of the propanoic acid moiety. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]propanoic acid involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The linker region, which includes this compound, plays a crucial role in maintaining the proper orientation and distance between the ligase and the target protein, thereby facilitating efficient degradation .
Comparison with Similar Compounds
Similar compounds to 3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]propanoic acid include:
2-(3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another semi-flexible linker used in PROTAC development.
2-(1-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: A rigid linker used in PROTAC development.
The uniqueness of this compound lies in its specific structural features that provide an optimal balance between flexibility and rigidity, making it highly effective in maintaining the proper orientation of PROTACs for targeted protein degradation .
Properties
CAS No. |
170837-83-9 |
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Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-12-10-15(11-13-20)16-7-5-4-6-14(16)8-9-17(21)22/h4-7,15H,8-13H2,1-3H3,(H,21,22) |
InChI Key |
WCHRRGBSCDQVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CCC(=O)O |
Origin of Product |
United States |
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